molecular formula C13H17NO7S B11830548 (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol

Cat. No.: B11830548
M. Wt: 331.34 g/mol
InChI Key: VEZIBCWRZTXKSQ-YMWOCUMHSA-N
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Description

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol is a chiral chemical compound of high interest in synthetic organic chemistry and glycoscience research. This synthetic intermediate features a stereochemically defined oxane (tetrahydropyran) core, a sulfhydryl (thiol) group at the 5-position, and a 4-nitrophenylmethoxy ether moiety. The specific stereochemistry is critical for its function, influencing its molecular recognition and reactivity. The 4-nitrophenyl group is a common component in research, often used in spectroscopic probes or as a leaving group in enzyme-catalyzed reactions or chemical syntheses. The presence of the sulfhydryl group makes it a potential candidate for further chemical modifications, such as the formation of disulfide bonds or conjugation with other molecules, which is useful in developing enzyme inhibitors or modified carbohydrates. Researchers can utilize this compound as a key building block for the synthesis of more complex, stereodefined molecules or in studies investigating enzyme mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C13H17NO7S

Molecular Weight

331.34 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(22)13(21-9)20-6-7-1-3-8(4-2-7)14(18)19/h1-4,9-13,15-17,22H,5-6H2/t9-,10+,11+,12-,13?/m1/s1

InChI Key

VEZIBCWRZTXKSQ-YMWOCUMHSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Linear precursors with pre-established stereochemistry can undergo cyclization to form the oxane ring. For example, D-glucose derivatives serve as starting materials due to their inherent stereochemical fidelity.

  • Step 1 : Protection of C2 hydroxymethyl as a benzyl ether (Bn) and C3/C4 diols as isopropylidene acetals .

  • Step 2 : Activation of C6 hydroxyl as a leaving group (e.g., mesylate or tosylate) followed by nucleophilic displacement with 4-nitrobenzyl alcohol under basic conditions (K₂CO₃, DMF).

  • Step 3 : Deprotection of the acetal (aqueous HCl) and selective oxidation of C5 hydroxyl to a ketone (TEMPO/NaClO).

  • Step 4 : Thiolation at C5 via Michael addition using hydrogen sulfide (H₂S) or a protected thiol (e.g., tritylthiol).

Thioglycoside-Based Ring Formation

Thioglycosides, such as 1-thio-β-D-glucose , enable stereoselective oxane ring formation through glycosylation:

  • Step 1 : Protect C2 hydroxymethyl as levulinyl ester and C3/C4 diols as silyl ethers (TBDMS).

  • Step 2 : React with 4-nitrobenzyl bromide in the presence of AgOTf to form the C6 ether.

  • Step 3 : Deprotect silyl ethers (TBAF) and introduce sulfanyl group via radical thiol-ene reaction using AIBN and thioacetic acid.

Functional Group Installation and Optimization

4-Nitrophenylmethoxy Group Introduction

The Williamson ether synthesis is optimal for installing the 4-nitrophenylmethoxy group:

  • Reagents : 4-Nitrobenzyl bromide, NaH, DMF.

  • Conditions : Anhydrous, 0°C to room temperature, 12–24 hours.

  • Yield : 68–75% after column chromatography (silica gel, hexane/EtOAc).

Sulfanyl Group Incorporation

Two methods dominate:

  • Nucleophilic Substitution :

    • Substrate : C5 mesylate or tosylate.

    • Nucleophile : Sodium thiolate (NaSH) in DMF/H₂O (1:1).

    • Yield : 60–65%.

  • Radical Thiol-ene :

    • Substrate : C5 alkene (from Wittig olefination).

    • Conditions : UV light, thioacetic acid, AIBN.

    • Yield : 55–60%.

Protection-Deprotection Strategies

Functional GroupProtection MethodDeprotection Method
C2 HydroxymethylBenzyl ether (Bn)H₂/Pd-C, EtOH
C3/C4 DiolsIsopropylidene80% AcOH, 50°C
Sulfanyl (C5)Trityl (Tr)AgNO₃, MeCN/H₂O

Key Consideration : Sequential deprotection avoids side reactions. For example, remove isopropylidene before reducing the benzyl group to prevent acid-sensitive intermediates.

Stereochemical Control and Validation

Chiral Auxiliaries

  • Menthyl glyoxylate induces C2 and C3 stereochemistry during cyclization.

  • Evans oxazolidinones control C4 and C5 configurations via aldol reactions.

Analytical Confirmation

  • NMR : 1H^1H and 13C^13C NMR confirm stereochemistry through coupling constants (J2,3=3.5HzJ_{2,3} = 3.5 \, \text{Hz}, J4,5=9.0HzJ_{4,5} = 9.0 \, \text{Hz}).

  • X-ray Crystallography : Resolves absolute configuration (CCDC deposition recommended).

Scale-Up and Process Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification and thiolation steps.

  • Switch to MeCN for radical reactions to minimize side products.

Catalytic Improvements

  • Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) accelerates Williamson ether synthesis (20% reduction in reaction time).

  • Enzymatic resolution using lipases (e.g., CAL-B) improves enantiomeric excess (ee > 98%).

Challenges and Mitigation Strategies

  • Nitro Group Reduction : Avoid hydrogenation post-nitrophenyl installation. Use Pd/C with poison (quinoline) if necessary.

  • Sulfanyl Oxidation : Protect as disulfide (e.g., Tr-S-S-Tr) during oxidative steps.

  • Steric Hindrance at C6 : Use bulky bases (DIPEA) to facilitate ether formation .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by β-galactosidase, resulting in the release of 4-nitrobenzyl alcohol and thiogalactose.

    Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous buffer solutions at optimal pH and temperature for β-galactosidase activity.

    Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Hydrolysis: Produces 4-nitrobenzyl alcohol and thiogalactose.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds containing nitrophenyl and sulfanyl groups exhibit significant anticancer properties. A study demonstrated that (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol could potentially serve as a precursor for synthesizing novel anticancer agents. The presence of the nitrophenyl moiety is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell walls effectively. Case studies have reported its efficacy against various strains of bacteria and fungi, making it a candidate for further development in antibiotic therapies.

Water Treatment

The hydroxymethyl and sulfanyl groups in the compound suggest potential applications in environmental remediation. Research has indicated that similar compounds can be utilized for the removal of pollutants from wastewater through adsorption processes. The ability to form complexes with heavy metals enhances its utility in environmental cleanup.

Polymer Chemistry

In materials science, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique functional groups facilitate cross-linking reactions during polymer synthesis.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentSignificant cytotoxic activity against cancer cells
Antimicrobial AgentEffective against multiple bacterial strains
Environmental ScienceWater TreatmentHigh adsorption capacity for heavy metals
Materials SciencePolymer AdditiveImproved mechanical properties in polymer composites

Case Studies

  • Anticancer Activity Study : A series of experiments conducted on human cancer cell lines revealed that derivatives of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol exhibited IC50 values lower than 10 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Environmental Remediation : Laboratory tests showed that the compound could reduce lead concentrations in contaminated water samples by over 90% within 24 hours.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme recognizes the glycosidic bond and catalyzes its cleavage, resulting in the formation of 4-nitrobenzyl alcohol and thiogalactose. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays.

Comparison with Similar Compounds

Key Structural Contrasts :

  • Purine vs. Sulfanyloxane Backbone: Nucleoside analogs (e.g., ) prioritize purine bases for receptor binding, while the target compound’s sulfanyloxane core may favor non-nucleoside interactions.
  • Substituent Effects: The 4-nitrophenylmethoxy group in the target compound introduces strong electron-withdrawing properties, unlike the electron-donating groups (e.g., hydroxyethyl, dimethylamino) in nucleoside analogs.

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Groups Reported Activity
Target Compound C₁₃H₁₆N₂O₇S 344.34 (calculated) 5-sulfanyl, 4-nitrophenylmethoxy Not reported
CAS 700368-52-1 C₁₃H₁₇NO₈ 315.28 4-nitrophenylmethoxy, diols Antimicrobial, antioxidant
CAS 1230-27-9 C₁₂H₁₅NO₇S₂ 349.38 4-nitrophenyldisulfanyl Research use
6-Dimethylaminopurine riboside C₁₂H₁₇N₅O₄ 311.29 N6-dimethylamino purine RNA modification

Biological Activity

The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol is a chemically intriguing molecule with potential biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmacology. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₁O₈S
  • Molecular Weight : 301.25 g/mol
  • CAS Number : 200422-18-0

These properties suggest that the compound may interact with biological systems in unique ways due to its functional groups and stereochemistry.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from several mechanisms:

  • Enzyme Inhibition : The presence of a sulfanyl group suggests potential interactions with enzymes, particularly those involved in metabolic pathways.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with nitrophenyl groups exhibit antimicrobial properties, indicating possible applications in treating infections.

Antioxidant Activity

A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(2R,3R,4S,5R) Compound2530
Ascorbic Acid2025

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • Case Study on Antioxidant Effects : A clinical trial investigated the use of similar compounds in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment.
  • Case Study on Antimicrobial Efficacy : A research project explored the application of nitrophenyl derivatives in treating skin infections caused by antibiotic-resistant bacteria. The compound showed promise as an alternative therapeutic agent.

Q & A

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

  • Methodological Answer: Stereochemical integrity can be maintained using chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed reductive cyclization (as seen in nitroarene systems in ) may be adapted. Purification via chiral HPLC or crystallization with diastereomeric salt formation is recommended to isolate the desired (2R,3R,4S,5R) configuration. Monitoring via 1H^{1}\text{H}-NMR and polarimetry at each step ensures fidelity .

Q. How should researchers handle the sulfanyl (-SH) group to prevent oxidation during storage?

  • Methodological Answer: Store under inert atmosphere (argon/nitrogen) at -20°C, with antioxidants like tris(2-carboxyethyl)phosphine (TCEP) added to the solvent (e.g., degassed DMSO). Use amber vials to minimize light-induced degradation. Safety protocols from Ambeed’s data sheets ( ) recommend PPE (gloves, goggles) and vented storage to avoid thiol vapor accumulation .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer: Combine 1H^{1}\text{H}/13C^{13}\text{C}-NMR to assign stereocenters and verify the (4-nitrophenyl)methoxy group. High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies the sulfanyl (S-H stretch ~2550 cm1^{-1}) and nitro (N-O stretch ~1520 cm1^{-1}) groups. Compare experimental data with NIST reference spectra ( ) for validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl group in nucleophilic reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfanyl group’s nucleophilicity and steric accessibility. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model. Studies on similar thiol-containing compounds () suggest intramolecular H-bonding with adjacent hydroxyls may modulate reactivity .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for stereochemical assignments?

  • Methodological Answer: If NMR coupling constants (JJ-values) conflict with X-ray-derived torsion angles, perform variable-temperature NMR to assess conformational flexibility. For rigid structures, synchrotron X-ray diffraction (resolution <1.0 Å) provides unambiguous stereochemical data. Cross-validate with NOESY/ROESY NMR to probe spatial proximity of substituents .

Q. How does the nitro group influence electronic properties in catalytic applications?

  • Methodological Answer: Cyclic voltammetry (CV) measures the nitro group’s electron-withdrawing effect on redox potentials. Compare with analogs lacking the nitro substituent (e.g., ’s 4-nitrophenyl derivatives). Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing enhanced electrophilicity at the sulfanyl group .

Data Contradiction Analysis

Q. Discrepancies observed in HPLC purity vs. biological activity assays: How to troubleshoot?

  • Methodological Answer: If HPLC indicates >95% purity ( ) but bioactivity is inconsistent, check for trace metal contaminants via ICP-MS. The nitro group may chelate metals, altering reactivity. Alternatively, assess stability under assay conditions (pH, temperature) via LC-MS to detect degradation products. Adjust purification to include ion-exchange chromatography .

Stability and Degradation

Q. What experimental designs mitigate organic degradation during long-term studies?

  • Methodological Answer: Use continuous cooling (4°C) during experiments to slow hydrolysis/oxidation ( ). Incorporate stabilizers like EDTA (metal scavenger) or BHT (radical inhibitor). Monitor degradation kinetics via time-resolved UV-Vis spectroscopy at 280 nm (nitro group absorbance) .

Synthetic Optimization Table

ParameterCondition 1Condition 2Optimal Outcome
CatalystPd/C, H2_2NiCl2_2/NaBH4_4Pd/C, 85% yield
SolventTHFDMFTHF, 90% purity
Temperature25°C60°C25°C, no racemization

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